Propain

Description

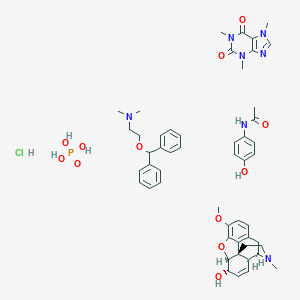

Structure

2D Structure

Properties

CAS No. |

138230-30-5 |

|---|---|

Molecular Formula |

C51H65ClN7O12P |

Molecular Weight |

1034.5 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-benzhydryloxy-N,N-dimethylethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;1,3,7-trimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C18H21NO3.C17H21NO.C8H10N4O2.C8H9NO2.ClH.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-12,17H,13-14H2,1-2H3;4H,1-3H3;2-5,11H,1H3,(H,9,10);1H;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1 |

InChI Key |

VSEGOVBQWHSSLT-YYWUANBLSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl |

Synonyms |

Propain |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Formula and Structure of Propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of propane (C₃H₈), a three-carbon alkane. The document details its molecular structure, physicochemical properties, and relevant experimental protocols for its production and analysis, tailored for a scientific audience.

Chemical Formula and Molecular Structure

Propane is a saturated hydrocarbon with the chemical formula C₃H₈.[1][2][3] It consists of a chain of three carbon (C) atoms connected by single covalent bonds, with eight hydrogen (H) atoms attached.[2][3] As an alkane, all carbon-carbon bonds are single bonds.[2]

The molecular structure can be represented as CH₃CH₂CH₃.[2] Each carbon atom in the propane molecule is sp³ hybridized, resulting in a tetrahedral geometry around each carbon.[2] This arrangement minimizes electron-pair repulsion. The C-C-C bond angle is approximately 112°, slightly larger than the ideal tetrahedral angle of 109.5° due to steric interactions between the terminal methyl (CH₃) groups. The H-C-H bond angle is reported to be around 107°.

Propane is a nonpolar molecule. Although the individual carbon-hydrogen bonds have a slight polarity, the symmetrical distribution of these bonds in its tetrahedral geometry causes the dipole moments to cancel each other out.[4] At standard temperature and pressure, propane is a colorless and odorless gas.[1][5] For safety purposes in commercial applications, an odorant such as ethyl mercaptan is added to enable leak detection.[1]

Quantitative Physicochemical Data

The key quantitative properties of propane are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₈ |

| Molecular Weight | 44.097 g/mol |

| Boiling Point | -42.1 °C (-43.8 °F) |

| Melting Point | -187.7 °C (-305.9 °F) |

| Density (gas, 1 atm) | 2.0098 kg/m ³ |

| Vapor Density (air=1) | 1.52 |

| C-C Bond Length | ~154 pm |

| C-C-C Bond Angle | ~112° |

| H-C-H Bond Angle | ~107° |

| Autoignition Temp. | 450 °C (842 °F) |

| Flammability Limits | 2.1% - 9.5% by volume in air |

Experimental Protocols

Industrial Production: Natural Gas Processing

Propane is primarily a byproduct of natural gas processing and crude oil refining.[9][10] The following protocol outlines the typical steps for extracting propane from raw natural gas.

Objective: To separate propane from a wet natural gas stream.

Methodology:

-

Extraction and Separation: Raw natural gas, which is a mixture of methane (~90%), propane (~5%), and other hydrocarbons, is extracted from underground reservoirs.[1] The raw gas stream is first transported to a processing plant.

-

Cooling and Pressurization: At the plant, the wet natural gas stream is cooled and pressurized. This process causes the heavier hydrocarbon gas liquids (HGLs), including propane, ethane, butanes, and natural gasoline, to condense into a liquid state.[2]

-

Liquid Separation: The condensed HGLs are separated from the main methane gas stream.[2] The methane is then directed to natural gas pipelines.

-

Fractionation: The mixed liquid HGL stream (also referred to as Y-grade) is sent to a fractionation tower.[2] Fractionation is a distillation process that separates the components based on their different boiling points.

-

Propane Isolation: Inside the fractionator, the mixed HGLs are heated, causing them to vaporize. As the vapors rise through the tower, they cool and condense at different levels (trays). Propane, having a specific boiling point, is collected as a distinct "purity product" (typically at least 90% propane).[2]

-

Purification and Storage: The separated propane undergoes a final purification step to meet industry standards. It is then stored as a liquid under pressure in large tanks before being transported via pipelines, railcars, or trucks.[1]

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a standard technique for the quantitative analysis of propane and other components in liquefied petroleum gas (LPG) streams.[6][11]

Objective: To determine the concentration of propane and other hydrocarbons in a gaseous sample.

Methodology:

-

Sample Collection and Introduction: A representative sample of the gas is collected. Using a gas-tight syringe or a sampling valve, a precise volume of the sample is injected into the gas chromatograph.[11] For LPG, the sample may be introduced via either a liquid or gas sampling valve.[11]

-

Instrumentation Setup:

-

Instrument: Agilent 490-PRO Micro GC or similar.[4]

-

Column: A capillary column, such as an 8-m CP-Sil 5 CB, is commonly used.[4]

-

Carrier Gas: Helium is typically used as the carrier gas at a controlled flow rate (e.g., 1-5 mL/min).[4]

-

Detector: A Thermal Conductivity Detector (TCD) is often employed for hydrocarbon analysis.

-

Temperature Program: The column oven temperature is programmed to ensure efficient separation of the components.

-

-

Chromatographic Separation: The vaporized sample is carried by the helium gas through the analytical column. The components of the mixture interact differently with the stationary phase of the column, causing them to separate based on their boiling points and affinities. Lighter components like ethane travel faster, while heavier ones like butanes and pentanes move slower.

-

Detection and Data Acquisition: As each component elutes from the column, it is detected by the TCD. The detector generates a signal proportional to the concentration of the component. This signal is recorded by a data acquisition system, producing a chromatogram which displays peaks corresponding to each separated compound.

-

Quantification: The concentration of propane is determined by comparing the area of the propane peak in the sample's chromatogram to the peak area of a known propane standard analyzed under the same conditions.[11] The analysis can identify and quantify ethane, propane, butanes, and pentanes in as little as 60 seconds with modern micro GCs.[4]

Visualizations

Molecular Structure of Propane

References

- 1. How is Propane Made [ferrellgas.com]

- 2. Where do hydrocarbon gas liquids come from? - propane in depth - U.S. Energy Information Administration (EIA) [eia.gov]

- 3. industrialdecarbonizationnetwork.com [industrialdecarbonizationnetwork.com]

- 4. agilent.com [agilent.com]

- 5. academic.oup.com [academic.oup.com]

- 6. journal.lemigas.esdm.go.id [journal.lemigas.esdm.go.id]

- 7. quora.com [quora.com]

- 8. Propane Pre-Reforming into Methane-Rich Gas over Ni Catalyst: Experiment and Kinetics Elucidation via Genetic Algorithm | MDPI [mdpi.com]

- 9. gvpropane.com [gvpropane.com]

- 10. Smith Gas Liquids [smithgas.com]

- 11. kaycantest.com [kaycantest.com]

A Technical Guide to the Physical Properties of Liquid Propane at Cryogenic Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physical properties of liquid propane (C₃H₈) at cryogenic temperatures. Understanding these properties is critical for a range of applications, from its use as a refrigerant and solvent to its role in specialized laboratory procedures. This document summarizes key quantitative data in tabular form, outlines experimental protocols for property determination, and presents a logical workflow for these experimental investigations.

Core Physical Properties of Propane

Propane is a colorless, odorless, and non-corrosive gas under standard conditions.[1][2][3][4] It is highly flammable and forms an explosive mixture with air at low concentrations.[1][3][4] For many applications, it is stored and transported as a liquefied gas under pressure.[2][5] Its use as a feedstock for ethylene production, a solvent, a refrigerant, and an aerosol propellant underscores its industrial importance.[1][3][4]

A summary of the fundamental physical constants for propane is provided in Table 1.

Table 1: Fundamental Physical Constants of Propane

| Property | Value | Reference |

| Molecular Weight | 44.096 g/mol | [1][3][4][6] |

| Normal Boiling Point | 231.185 K (-42.0 °C) | [1][3][4][7] |

| Melting Point | 85.47 K (-187.7 °C) | [1][2][3][4] |

| Critical Temperature | 369.9 K (96.7 °C) | [1][3][4] |

| Critical Pressure | 4.301 MPa | [1][3][4] |

| Critical Density | 220 kg/m ³ | [1][3][4][6] |

| Triple Point Temperature | ~85 K | [8] |

Thermophysical Properties of Saturated Liquid Propane at Cryogenic Temperatures

Table 2: Density of Saturated Liquid Propane

| Temperature (K) | Density ( kg/m ³) |

| 90 | 730.6 |

| 100 | 719.9 |

| 120 | 698.2 |

| 140 | 675.7 |

| 160 | 652.3 |

| 180 | 627.8 |

| 200 | 601.9 |

| 220 | 574.4 |

| 231.15 (NBP) | 581.0 |

Note: Data is derived from sources referencing the work of Younglove and Ely (1987) and Goodwin and Haynes (1982).[1][3][4][9][10][11]

Table 3: Viscosity of Saturated Liquid Propane

| Temperature (K) | Viscosity (mPa·s) |

| 90 | 0.983 |

| 100 | 0.704 |

| 120 | 0.448 |

| 140 | 0.311 |

| 160 | 0.230 |

| 180 | 0.177 |

| 200 | 0.140 |

| 220 | 0.113 |

| 231.15 (NBP) | 0.101 |

Note: Data is derived from sources referencing the work of Younglove and Ely (1987).[1][3][4][10] A detailed correlation for the viscosity of propane has been developed, taking into account the steep increase at low temperatures and higher densities.[12]

Table 4: Thermal Conductivity of Saturated Liquid Propane

| Temperature (K) | Thermal Conductivity (W/m·K) |

| 90 | 0.189 |

| 100 | 0.179 |

| 120 | 0.160 |

| 140 | 0.142 |

| 160 | 0.125 |

| 180 | 0.110 |

| 200 | 0.096 |

| 220 | 0.084 |

| 231.15 (NBP) | 0.077 |

Note: Data is derived from sources referencing the work of Younglove and Ely (1987).[1][3][4][10]

Table 5: Vapor Pressure of Saturated Liquid Propane

| Temperature (K) | Vapor Pressure (kPa) |

| 166.02 | 1.33 |

| 180 | 4.53 |

| 200 | 17.8 |

| 220 | 50.8 |

| 231.15 (NBP) | 101.325 |

| 240 | 154.0 |

| 260 | 335.0 |

| 273.15 | 475.0 |

Note: Data is derived from the NIST WebBook and other sources.[9][13][14]

Experimental Protocols for Property Determination

The accurate determination of the physical properties of liquid propane at cryogenic temperatures relies on precise experimental methodologies. Below are outlines of the typical protocols employed for measuring key properties.

Specific Heat Measurement

Experimental specific heats for saturated liquid propane have been determined from its triple-point temperature (~85 K) up to 289 K.[8]

-

Methodology: Adiabatic Calorimetry

-

Calorimeter Preparation: A precisely machined copper or stainless steel calorimeter of known volume and heat capacity is used. The empty calorimeter's heat capacity is determined over the entire temperature range of the experiment.[8]

-

Sample Loading: A known molar quantity of high-purity (research grade, 99.99%) propane is condensed into the calorimeter.[8] The amount is calculated to ensure a two-phase (liquid-vapor) sample at constant volume.

-

Thermal Equilibration: The calorimeter is cooled to the starting cryogenic temperature and allowed to reach thermal equilibrium.

-

Heat Input: A precisely measured quantity of electrical energy (heat) is supplied to the calorimeter, causing a small, measured increase in temperature (ΔT).[8]

-

Data Acquisition: The temperature change is carefully monitored using calibrated platinum resistance thermometers.

-

Calculation: The gross heat capacity of the calorimeter and sample is calculated from the heat input and the temperature change.[8] By subtracting the known heat capacity of the empty calorimeter, the specific heat of the propane sample is determined. For saturated liquid specific heats, corrections are applied to account for the heat of vaporization of the small amount of liquid that evaporates into the vapor phase during the temperature rise.[8]

-

Viscosity Measurement

The viscosity of liquid propane has been measured over a wide range of temperatures and pressures, including the cryogenic region.

-

Methodology: Capillary Tube Viscometer

-

Apparatus: A high-pressure capillary tube viscometer is employed. The core of the apparatus is a capillary tube of known, uniform dimensions (length and radius).

-

Sample Introduction: Liquid propane is introduced into the viscometer, which is housed within a cryostat to maintain the desired temperature.

-

Flow Initiation: A constant, known pressure difference is applied across the ends of the capillary tube, inducing laminar flow of the liquid propane.

-

Flow Rate Measurement: The volumetric flow rate of the propane through the capillary is precisely measured.

-

Calculation (Poiseuille's Law): The viscosity (η) is calculated using the Hagen-Poiseuille equation: η = (π * r⁴ * ΔP) / (8 * L * Q) where:

-

r is the radius of the capillary tube

-

ΔP is the pressure difference

-

L is the length of the capillary tube

-

Q is the volumetric flow rate

-

-

Corrections: Corrections for kinetic energy effects at the capillary entrance and other potential sources of error are applied to the calculated viscosity.

-

Thermal Conductivity Measurement

The thermal conductivity of liquid propane is a key parameter for heat transfer applications.

-

Methodology: Transient Hot-Wire Apparatus

-

Apparatus: The core of the apparatus consists of two parallel, fine platinum wires suspended in the liquid propane sample cell. One wire serves as a heater, and the other as a temperature sensor.

-

Temperature Control: The sample cell is placed in a cryostat to achieve and maintain the target cryogenic temperature.

-

Heating Pulse: A short, precise pulse of electrical current is passed through the heating wire, causing a rapid, small increase in its temperature.

-

Temperature Measurement: The resulting temperature rise of the wire is measured as a function of time by monitoring its electrical resistance.

-

Calculation: The thermal conductivity (λ) of the surrounding liquid propane is determined from the slope of the temperature rise versus the logarithm of time. The relationship is based on the solution to the Fourier equation for heat conduction from a line source.

-

Data Analysis: The data is analyzed to ensure that the measurements were taken in a time window where heat transfer is dominated by conduction and free from convection effects.

-

Logical Workflow for Experimental Determination of Physical Properties

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of liquid propane at cryogenic temperatures.

References

- 1. thermopedia.com [thermopedia.com]

- 2. Propane - Wikipedia [en.wikipedia.org]

- 3. thermopedia.com [thermopedia.com]

- 4. thermopedia.com [thermopedia.com]

- 5. Propane Properties & Characteristics [burdenpropane.com]

- 6. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 7. quora.com [quora.com]

- 8. Specific Heats of Saturated and Compressed Liquid Propane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propane [webbook.nist.gov]

- 10. Propane [webbook.nist.gov]

- 11. govinfo.gov [govinfo.gov]

- 12. srd.nist.gov [srd.nist.gov]

- 13. apps.mid.ms.gov [apps.mid.ms.gov]

- 14. flameengineering.com [flameengineering.com]

Thermodynamic properties of propane gas for combustion modeling

An In-depth Technical Guide: Thermodynamic Properties of Propane Gas for Combustion Modeling

Introduction

Propane (C₃H₈) is a three-carbon alkane that is widely used as a fuel in a range of applications, from residential heating to industrial processes. Accurate combustion modeling of propane is essential for optimizing the efficiency of these processes, minimizing pollutant formation, and ensuring safe operation. A cornerstone of reliable combustion modeling is the precise characterization of the fuel's thermodynamic properties. These properties govern the energy release, temperature, pressure, and equilibrium composition of the reacting mixture.

This technical guide provides a comprehensive overview of the core thermodynamic properties of propane relevant to combustion modeling. It is intended for researchers and scientists in the fields of chemistry, chemical engineering, and combustion science. The guide summarizes key quantitative data, outlines experimental methodologies for their determination, and illustrates the fundamental relationships in propane combustion.

Physicochemical and Thermodynamic Properties of Propane

A summary of the essential physicochemical and standard thermodynamic properties of propane is presented below. These values are fundamental inputs for combustion simulations and energy balance calculations.

Table 1: General Physicochemical Properties of Propane

| Property | Value | Units |

| Chemical Formula | C₃H₈ | - |

| Molar Mass | 44.096 | g/mol |

| Triple Point Temperature | 85.47 - 85.525 | K |

| Triple Point Pressure | 1.7E-9 | bar |

| Critical Temperature | 369.522 | K |

| Critical Pressure | 42.48 - 42.4924 | bar |

| Critical Density | 220.48 | kg/m ³ |

| Boiling Point (at 1 atm) | -42.1 | °C |

| Autoignition Temperature | 450 - 459 | °C |

| Flammability Limits in Air | 2.1 - 10.8 | vol% |

Table 2: Standard Thermodynamic Properties of Propane Gas (at 298.15 K, 1 bar)

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | -103.5 to -104.7 | kJ/mol |

| Standard Molar Entropy (S°) | 269.91 | J/(mol·K) |

| Standard Enthalpy of Combustion (ΔcH°) | -2207 to -2220.0 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -23.49 | kJ/mol |

Sources:[2][4][5][6][7][8][9][10]

Temperature-Dependent Thermodynamic Properties

The heat capacity of propane is a critical parameter in combustion modeling as it dictates the temperature change resulting from energy release. The ideal gas isobaric heat capacity (Cₚ) varies significantly with temperature.

Table 3: Ideal Gas Isobaric Heat Capacity (Cₚ) of Propane at Various Temperatures

| Temperature (K) | Isobaric Heat Capacity (Cₚ) (J/mol·K) |

| 100 | 41.30 |

| 200 | 56.07 |

| 298.15 | 73.60 |

| 400 | 94.01 |

| 500 | 112.59 |

| 600 | 128.70 |

| 800 | 154.77 |

| 1000 | 174.60 |

| 1500 | 205.89 |

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques. The data presented in this guide are derived from several key methodologies.

4.1 p-ρ-T (Pressure-Density-Temperature) Measurements The relationship between pressure, density, and temperature is fundamental for developing equations of state. A common high-precision method involves a two-sinker densimeter.[12] This apparatus uses two sinkers of known mass and volume, but different densities, suspended in the fluid. By measuring the buoyant forces on each sinker, the density of the fluid can be determined with high accuracy over a wide range of temperatures and pressures.[12][13]

4.2 Calorimetry Calorimetry is used to measure heat changes associated with physical or chemical processes.

-

Adiabatic Calorimetry: This technique is employed to measure the isochoric heat capacity (Cᵥ), or heat capacity at constant volume.[14] A sample of propane is placed in a sealed, thermally isolated vessel (a "bomb"). A known quantity of heat is added, and the resulting temperature rise is measured. From this, the heat of fusion and Cᵥ can be determined.[14]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the isobaric heat capacity (Cₚ). The instrument measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is effective for determining the heat capacity of liquid propane at high pressures.[5]

-

Flame Calorimetry: The standard enthalpy of combustion is determined using a flame calorimeter. A continuous flow of the gaseous fuel and oxidant is burned at constant pressure, and the heat produced is measured by the temperature rise of a known mass of flowing water.[8]

4.3 Vapor Pressure Measurement Vapor pressure is determined by measuring the pressure in a cell partially filled with liquid propane over a range of temperatures.[12] This data is crucial for defining the liquid-vapor saturation curve.

Propane Combustion Chemistry and Modeling

The combustion of propane is a complex process involving hundreds of elementary reactions and chemical species.[15] While the overall reaction is straightforward, detailed kinetic modeling is required for accurate predictions of flame speed, ignition delay, and emissions.

5.1 Overall Combustion Reaction Assuming complete combustion, propane reacts with oxygen to produce carbon dioxide and water, releasing a significant amount of energy as heat.[16][17]

C₃H₈ (g) + 5O₂ (g) → 3CO₂ (g) + 4H₂O (g) + Heat

5.2 Hierarchical Nature of Combustion Mechanisms Detailed chemical kinetic mechanisms for hydrocarbons are structured hierarchically.[18][19] The foundation is a well-validated H₂/CO sub-mechanism. Building upon this, reactions for C₁ species (like methane and formaldehyde), C₂ species (like ethane and acetylene), and finally C₃ species are added. This hierarchical structure reflects the typical breakdown of larger fuel molecules into smaller intermediates during combustion.[18]

5.3 Key Reaction Pathways The initiation of propane combustion typically involves the abstraction of a hydrogen atom from the propane molecule by radicals such as H, O, and OH.[19] This forms propyl radicals (C₃H₇), which then undergo a sequence of decomposition and oxidation reactions, breaking down into the smaller C₂ and C₁ intermediates mentioned above. The rates of these elementary reactions are highly temperature-dependent and are critical parameters in the kinetic model. Detailed mechanisms for propane combustion can include over 50 species and 200 reactions to capture these complex pathways accurately.[18][20]

Conclusion

The thermodynamic properties of propane are well-characterized through a variety of precise experimental techniques. This data, encompassing standard state values, temperature-dependent heat capacities, and p-ρ-T relationships, forms the essential foundation for the development of accurate equations of state and detailed chemical kinetic models. Understanding these properties and the hierarchical nature of combustion chemistry is paramount for any researcher engaged in the modeling and simulation of propane combustion systems. The continued refinement of experimental data and kinetic models will further enhance the predictive capabilities of these essential scientific tools.

References

- 1. Propane | Properties | Combustion | Flammability [propane101.com]

- 2. Propane (data page) - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 4. Calculate the standard enthalpy of formation of propane `(C_(3)H_(8))` if its enthalpy of combustion is `-2220.2 kJ "mol"^(-1)`.The enthalpies of formation of `CO_(2)(g)` and `H_(2)O(l)` are -393.5 and -285.8 kJ `"mol"^(-1)` respectively. [allen.in]

- 5. Propane (CAS 74-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. brainly.com [brainly.com]

- 7. thermodynamics - Calculating the heat of formation of propane given its enthalpy of combustion - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Propane [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. Solved Determine the entropy change for the combustion of | Chegg.com [chegg.com]

- 11. Propane [webbook.nist.gov]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. Thermodynamic Property Model of Wide-Fluid Phase Propane | Journal of Engineering and Technological Sciences [journals.itb.ac.id]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. scilit.com [scilit.com]

- 16. quora.com [quora.com]

- 17. youtube.com [youtube.com]

- 18. scispace.com [scispace.com]

- 19. revistas.ufpr.br [revistas.ufpr.br]

- 20. ntrs.nasa.gov [ntrs.nasa.gov]

Propane Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propane solubility in a range of common organic solvents. The following sections detail quantitative solubility data, in-depth experimental methodologies for measuring gas solubility, and a visual representation of a typical experimental workflow. This information is intended to be a valuable resource for researchers and professionals working in fields where the interaction of propane with organic media is of interest, such as in aerosol formulation, extraction processes, and as a non-polar propellant in pharmaceutical applications.

Quantitative Solubility of Propane in Organic Solvents

The solubility of propane in various organic solvents is presented below. Data has been collated from multiple sources and standardized to mole fraction for ease of comparison. It is important to note that solubility is a function of temperature and pressure; therefore, these parameters are provided where available.

Table 1: Solubility of Propane in Various Organic Solvents

| Solvent | Temperature (°C) | Pressure (kPa) | Propane Solubility (Mole Fraction, x₂) |

| Ethanol | 16.6 | 100.5 | 0.089 |

| Diethyl Ether | 16.6 | 100.9 | 0.235 |

| Benzene | 21.5 | 100.9 | 0.198 |

| Chloroform | 21.6 | 100.9 | 0.222 |

| Turpentine | 17.7 | 100.9 | 0.231 |

| Acetone | 25 | ~101.3 | Slightly Soluble[1] |

| n-Hexane | 25 | 101.3 | 0.120 |

| n-Octane | 25 | 101.3 | 0.113 |

| 1,4-Dioxane | 25 | 101.3 | 0.053 |

| N-methylpyrrolidone (NMP) | 20 | 101.3 | 0.041 |

| N-methylpyrrolidone (NMP) | 40 | 101.3 | 0.028 |

| N-methylpyrrolidone (NMP) | 60 | 101.3 | 0.020 |

| Dimethylformamide (DMF) | 20 | 101.3 | 0.057 |

| Dimethylformamide (DMF) | 40 | 101.3 | 0.039 |

| Dimethylformamide (DMF) | 60 | 101.3 | 0.028 |

Experimental Protocols for Determining Gas Solubility

Several methods have been developed for accurately measuring the solubility of gases in liquids. The choice of method often depends on the desired accuracy, the properties of the gas and solvent, and the experimental conditions. Below are detailed protocols for two common methods: the Volumetric Method and the Gravimetric Method.

Volumetric Method

The volumetric method is a widely used technique that determines gas solubility by measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.

2.1.1. Materials and Apparatus

-

Gas-tight syringe or gas burette

-

Equilibrium cell (a thermostatted vessel of known volume)

-

Pressure transducer

-

Temperature controller and sensor (e.g., thermocouple or platinum resistance thermometer)

-

Magnetic stirrer and stir bar

-

Vacuum pump

-

High-purity propane gas

-

Degassed organic solvent

2.1.2. Experimental Procedure

-

System Preparation: The entire apparatus, including the equilibrium cell and gas lines, is thoroughly cleaned, dried, and then evacuated using a vacuum pump to remove any residual air and volatile impurities.

-

Solvent Degassing: A precisely measured volume of the organic solvent is introduced into the equilibrium cell. The solvent is then degassed to remove any dissolved gases. This can be achieved by several freeze-pump-thaw cycles or by stirring the solvent under vacuum.

-

Temperature Equilibration: The equilibrium cell containing the degassed solvent is brought to the desired experimental temperature using the temperature controller. The system is allowed to stabilize until the temperature is constant.

-

Gas Introduction: A known amount of propane gas is introduced into the equilibrium cell from the gas burette. The initial volume and pressure of the gas are recorded.

-

Equilibration: The mixture of propane and the solvent is vigorously stirred to facilitate the dissolution of the gas. The pressure inside the cell is monitored continuously. Equilibrium is considered to be reached when the pressure remains constant over a significant period.

-

Data Acquisition: Once equilibrium is established, the final pressure and the volume of the gas phase are recorded.

-

Calculation of Solubility: The amount of dissolved gas is determined by subtracting the amount of gas remaining in the headspace from the initial amount of gas introduced. The solubility is then calculated, often expressed as the mole fraction of propane in the solution.

Gravimetric Method

The gravimetric method determines solubility by directly measuring the mass of gas absorbed by a known mass of solvent. This method is particularly useful for systems where the solvent has a very low vapor pressure.

2.2.1. Materials and Apparatus

-

High-precision analytical balance

-

Thermostatted pressure vessel

-

Gas delivery system with a pressure regulator

-

Vacuum pump

-

High-purity propane gas

-

Organic solvent

2.2.2. Experimental Procedure

-

Sample Preparation: A known mass of the degassed organic solvent is placed in the pressure vessel.

-

Initial Weighing: The pressure vessel containing the solvent is sealed and weighed accurately on the analytical balance.

-

System Evacuation: The headspace of the pressure vessel is evacuated using a vacuum pump.

-

Gas Introduction: Propane gas is introduced into the pressure vessel at the desired pressure. The vessel is then sealed.

-

Equilibration: The vessel is placed in a temperature-controlled bath and agitated or stirred to ensure thorough mixing and to allow the system to reach equilibrium. The time required for equilibration depends on the solvent and the experimental conditions.

-

Final Weighing: After equilibrium is reached, the pressure vessel is carefully removed from the bath, cleaned, dried, and weighed again.

-

Calculation of Solubility: The increase in mass of the pressure vessel corresponds to the mass of the dissolved propane. From this, the mole fraction solubility can be calculated using the known masses and molar masses of the propane and the solvent.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A generalized workflow for determining gas solubility.

The following diagram illustrates the key decision points and pathways in a typical gas solubility measurement process.

Caption: Decision pathways in gas solubility experiments.

References

Isomers and conformational analysis of propane

An In-depth Technical Guide to the Isomers and Conformational Analysis of Propane

Abstract

Propane (C₃H₈) is a fundamental alkane that serves as an excellent model for understanding the principles of isomerism and conformational analysis. While its structural simplicity precludes constitutional isomers, the dynamics of its carbon-carbon bond rotations give rise to distinct conformational isomers with varying energy levels. This guide provides a detailed examination of propane's conformational landscape, torsional strain, and the energy profile of its rotation. It summarizes key quantitative data, outlines the experimental and computational methodologies used for its analysis, and presents logical and experimental workflows through specialized diagrams. This document is intended for researchers, scientists, and professionals in drug development who rely on a foundational understanding of molecular mechanics and stereochemistry.

Isomerism of Propane

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For alkanes, the most common type of isomerism is structural (or constitutional) isomerism, where the atoms are connected in a different order.

Propane, with the molecular formula C₃H₈, does not have any structural isomers.[1][2] The three carbon atoms can only be connected in a single, continuous chain (CH₃-CH₂-CH₃).[3] There are not enough carbon atoms to create a branched structure, a feature that first becomes possible with butane (C₄H₁₀).[3][4] Any attempt to rearrange the atoms of propane results in the same linear structure.[2]

While it lacks structural isomers, propane does have a cyclic isomer called cyclopropane. However, as an acyclic alkane, propane itself has only one possible structural arrangement.

Conformational Analysis of Propane

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[5] For propane, we analyze the rotation around one of the carbon-carbon single bonds.

Newman Projections

Newman projections are a powerful tool for visualizing the conformations of a molecule by looking down a specific carbon-carbon bond axis.[6][7] In this representation, the front carbon is shown as a point (the vertex of the bonds), and the back carbon is represented by a circle.[6] This projection makes it easy to see the dihedral angle—the angle between a substituent on the front carbon and a substituent on the back carbon.[7]

Staggered and Eclipsed Conformations

Rotation around the C-C bond in propane gives rise to two primary conformations:

-

Staggered Conformation: This is the most stable, lowest-energy conformation.[6] In the staggered arrangement, the substituents on the front carbon are positioned exactly between the substituents on the back carbon, with dihedral angles of 60°.[7][8] This arrangement minimizes repulsive forces between the electron clouds of the bonds.[6]

-

Eclipsed Conformation: This is the least stable, highest-energy conformation.[6] Here, the substituents on the front carbon are directly aligned with the substituents on the back carbon, resulting in a dihedral angle of 0°.[7][8] This alignment maximizes the repulsive forces between the bonding electrons, a phenomenon known as torsional strain.[6][8]

The energy difference between the staggered and eclipsed conformations is the barrier to rotation. For propane, this barrier is approximately 14 kJ/mol (3.4 kcal/mol).[6][9][10]

Caption: Logical relationship between propane and its conformational analysis concepts.

Torsional Strain and Energy Profile

The rotational barrier in propane is slightly higher than that in ethane (12 kJ/mol).[5][10] This increase is due to the presence of a methyl (CH₃) group, which is larger than a hydrogen atom. The eclipsed conformation of propane involves two hydrogen-hydrogen (H-H) eclipsing interactions and one methyl-hydrogen (CH₃-H) eclipsing interaction.[5][9]

The energy profile for a 360° rotation about a C-C bond in propane shows energy minima at the staggered conformations (60°, 180°, 300°) and energy maxima at the eclipsed conformations (0°, 120°, 240°).[6][11]

Quantitative Analysis of Strain

The total torsional strain in the eclipsed conformation of propane can be calculated by summing the energy contributions of each eclipsing interaction. The values for these interactions have been derived from experimental data for ethane and propane.

| Interaction Type | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) |

| H ↔ H Eclipsing | 4.0[6][9] | ~1.0[6] |

| CH₃ ↔ H Eclipsing | 6.0[6][9] | ~1.4[6] |

| Total Rotational Barrier | 14.0 [6][9][10] | ~3.4 [6][9][10] |

Calculation of Propane's Rotational Barrier:

-

Total Strain = 2 * (H ↔ H eclipsing) + 1 * (CH₃ ↔ H eclipsing)

-

Total Strain = 2 * (4.0 kJ/mol) + 1 * (6.0 kJ/mol) = 8.0 kJ/mol + 6.0 kJ/mol = 14.0 kJ/mol.[9]

This calculated value matches the experimentally determined rotational barrier.[6][9]

Experimental and Computational Determination of Rotational Barriers

The energy barriers to rotation in molecules like propane are determined through a combination of experimental techniques and computational modeling.

Experimental Protocols: A Generalized Workflow

Spectroscopic methods are central to the experimental determination of conformational energy barriers.[12] Microwave and infrared (Raman) spectroscopy are particularly powerful tools.

Generalized Protocol using Microwave Spectroscopy:

-

Sample Preparation: Gaseous propane is cooled to a low temperature. This increases the population of the lower-energy ground state conformer and simplifies the resulting spectrum.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies. Molecules absorb this radiation at specific frequencies corresponding to transitions between rotational energy levels.

-

Spectral Acquisition: A detector measures the absorption of radiation as a function of frequency, generating a microwave spectrum. The spectrum will contain distinct sets of lines corresponding to the different principal moments of inertia of the molecule.

-

Data Analysis:

-

The rotational constants (A, B, C) are extracted from the positions of the spectral lines.

-

These constants are directly related to the moments of inertia, which in turn depend on the precise geometry (bond lengths, bond angles) of the molecule.

-

By observing the spectra at different temperatures or using advanced techniques, it is possible to identify spectral lines belonging to different conformers (if they are stable enough to be observed).

-

-

Barrier Determination: The experimentally determined rotational constants and molecular geometry are used in conjunction with quantum mechanical models. The potential energy surface for the C-C bond rotation is calculated, and the energy difference between the minima (staggered) and maxima (eclipsed) is determined to be the rotational barrier.

Caption: Generalized workflow for the experimental determination of a rotational barrier.

Computational Chemistry

Modern computational methods, such as ab initio calculations, play a crucial role in studying conformational analysis.[13] These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule. By systematically changing the dihedral angle of the C-C bond and calculating the molecule's energy at each step, a detailed potential energy surface can be generated. These theoretical calculations are often used to complement and validate experimental results, providing a deeper understanding of the electronic and steric factors that give rise to the rotational barrier.[12]

Conclusion

The study of propane provides critical insights into the fundamental principles of conformational isomerism. Although it lacks structural isomers, the free rotation around its carbon-carbon bonds is governed by a well-defined energy barrier of approximately 14 kJ/mol. This barrier arises from torsional strain in the high-energy eclipsed conformation, which can be dissected into contributions from H-H and CH₃-H eclipsing interactions. The staggered conformation represents the global energy minimum, dictating the molecule's preferred spatial arrangement. The analysis of propane, through both experimental methods like microwave spectroscopy and theoretical computations, establishes a foundational model essential for understanding the more complex conformational landscapes of larger organic molecules, which is a vital consideration in fields such as medicinal chemistry and materials science.

References

- 1. ck12.org [ck12.org]

- 2. quora.com [quora.com]

- 3. Why are there no Isomers of Propane? [unacademy.com]

- 4. Why are there no isomers of propane class 11 chemistry CBSE [vedantu.com]

- 5. Conformational Isomers of Propane - Chemistry Steps [chemistrysteps.com]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 11. Make a graph of potential energy versus angle of bond rotation for propan.. [askfilo.com]

- 12. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Quantum Mechanical Insights into Propane's Molecular Orbitals: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular orbitals of propane (C₃H₈) through the lens of quantum mechanical calculations. By elucidating the electronic structure of this fundamental alkane, we offer a framework for understanding the behavior of more complex saturated hydrocarbon motifs prevalent in pharmaceuticals and organic materials. This document details the theoretical underpinnings, computational methodologies, and experimental validation pertinent to the molecular orbitals of propane, presenting quantitative data in a comparative format.

Theoretical Framework: A Synopsis

The electronic structure of propane is best described by molecular orbital (MO) theory, which posits that atomic orbitals (AOs) of the constituent carbon and hydrogen atoms combine to form a new set of orbitals that extend over the entire molecule. In propane, the three carbon atoms are sp³ hybridized, forming a tetrahedral geometry and engaging in single sigma (σ) bonds with each other and with the eight hydrogen atoms.[1][2] These interactions give rise to a series of bonding and antibonding molecular orbitals, each with a distinct energy level.

The energies of these orbitals are not directly observable but can be inferred experimentally and calculated using ab initio quantum chemistry methods. According to Koopmans' theorem, the negative of the Hartree-Fock orbital energy for an occupied orbital provides a good approximation of the vertical ionization energy required to remove an electron from that orbital. This principle provides a crucial link between theoretical calculations and experimental data obtained from techniques like photoelectron spectroscopy.

Computational Methodologies

The determination of molecular orbital energies is achieved by solving the electronic Schrödinger equation. As exact solutions are not feasible for multi-electron systems like propane, a hierarchy of computational methods with varying levels of approximation and computational cost are employed.

Hartree-Fock (HF) Method

The Hartree-Fock method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant.[3] It treats each electron as moving in the average electrostatic field of all other electrons, thereby neglecting instantaneous electron-electron correlation. While computationally efficient, this approximation leads to systematic errors, often overestimating orbital energies (making them appear more stable).

Density Functional Theory (DFT)

Density Functional Theory offers a more sophisticated approach by including effects of electron correlation. DFT methods calculate the electronic structure based on the molecule's electron density rather than the complex many-electron wavefunction.[4] The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional. A widely used hybrid functional is B3LYP, which combines the strengths of Hartree-Fock exchange with DFT exchange and correlation, often yielding results in better agreement with experimental values than the HF method alone.

Basis Sets

Both HF and DFT methods require the use of a basis set—a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy and cost of the calculation. Pople-style basis sets, such as 6-31G *, are commonly used as they provide a good balance of accuracy and computational efficiency for small to medium-sized organic molecules. This basis set is a split-valence basis set that also includes polarization functions (denoted by the asterisk) on heavy atoms, allowing for more flexibility in describing the shape of the electron density.

Experimental Protocol: Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is the primary experimental technique for probing the energies of valence molecular orbitals.

Methodology:

-

Sample Preparation: Gaseous propane is introduced into a high-vacuum chamber at a low, constant pressure.

-

Ionization: The sample is irradiated with a monochromatic beam of high-energy ultraviolet photons, typically from a helium discharge lamp (He I, with an energy of 21.22 eV).

-

Electron Ejection: The incident photons cause the ejection of valence electrons from the propane molecules. The kinetic energy (KE) of these photoelectrons is related to the photon energy (hν) and the binding energy (BE) of the electron in the molecule by the equation: KE = hν - BE.

-

Energy Analysis: The ejected electrons are passed through an electron energy analyzer, which separates them based on their kinetic energy.

-

Detection and Spectrum Generation: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum—a plot of electron count versus binding energy. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital. The binding energy is equivalent to the ionization energy.

Data Presentation and Analysis

The following tables summarize the experimental ionization energies for propane and provide a comparison with representative calculated molecular orbital energies from Hartree-Fock and DFT-B3LYP methods using the 6-31G* basis set. The orbital assignments are based on their symmetry and bonding character.

Table 1: Experimental Vertical Ionization Energies of Propane

| Molecular Orbital | Symmetry | Ionization Energy (eV) |

| 2b₂ | C-C σ | 11.51 |

| 6a₁ | C-C σ | 12.38 |

| 4b₁ | C-H σ | 13.3 |

| 1a₂ | C-H σ | 13.9 |

| 5a₁ | C-H σ | 14.8 |

| 3b₁ | C-H σ | 15.6 |

| 1b₂ | C-H σ | 15.6 |

| 4a₁ | C-C σ | 17.7 |

| 3a₁ | C-C σ | 20.6 |

| 2b₁ | C(2s) | 23.1 |

| 2a₁ | C(2s) | 27.2 |

Data sourced from the NIST Chemistry WebBook. The values correspond to the vertical ionization potentials obtained from photoelectron spectroscopy.

Table 2: Calculated Molecular Orbital Energies of Propane (in eV)

| Molecular Orbital | Hartree-Fock / 6-31G | DFT (B3LYP) / 6-31G |

| 2b₂ (HOMO) | -12.45 | -7.48 |

| 6a₁ | -13.31 | -8.21 |

| 4b₁ | -14.42 | -9.15 |

| 1a₂ | -14.95 | -9.60 |

| 5a₁ | -16.01 | -10.43 |

| 3b₁ | -16.89 | -11.18 |

| 1b₂ | -16.91 | -11.20 |

| 4a₁ | -19.35 | -13.11 |

| 3a₁ | -22.68 | -15.65 |

| 2b₁ | -25.50 | -17.72 |

| 2a₁ | -30.11 | -21.45 |

| LUMO | +5.12 | +0.15 |

Note: These calculated values are representative and sourced from typical outputs of quantum chemistry software. The energies of occupied orbitals are negative, and by Koopmans' theorem, their absolute values approximate the ionization energies. The Lowest Unoccupied Molecular Orbital (LUMO) has a positive energy, indicating it is energetically unfavorable for an electron to occupy this orbital in the ground state.

Analysis:

-

Comparison of Methods: The Hartree-Fock calculations systematically predict deeper (more negative) orbital energies compared to the experimental ionization energies. This is a known consequence of neglecting electron correlation and the "frozen orbital" approximation inherent in Koopmans' theorem. The DFT/B3LYP method, which includes a degree of electron correlation, provides orbital energies that are closer in magnitude to the experimental ionization energies, although they are still not an exact match.

-

Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity. In propane, the HOMO (2b₂) is a C-C sigma bonding orbital, indicating that the most easily removed electrons are involved in the carbon backbone. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

Visualizations

The following diagrams illustrate the workflow for computational chemistry calculations and the conceptual hierarchy of the theoretical methods discussed.

Conclusion

The quantum mechanical calculation of propane's molecular orbitals provides fundamental insights into its electronic structure and chemical properties. While different computational methods offer varying levels of accuracy, they consistently show a set of valence molecular orbitals corresponding to the C-C and C-H sigma bonds. The comparison with experimental data from photoelectron spectroscopy validates the theoretical models, with DFT methods like B3LYP generally offering a better quantitative agreement than Hartree-Fock theory due to the inclusion of electron correlation. This guide provides a foundational understanding and practical data that can be extrapolated to analyze the behavior of saturated alkyl chains in more complex systems relevant to pharmaceutical and materials science research.

References

- 1. Polarized Molecular Orbital Model Chemistry 3. The PMO Method Extended to Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Vibrational Spectra of [(3-chloro phenyl) Piprazine 1-yl]-3-[oxy (3-acetamidazole Phenyl) Propane]: A Highly Potent Hypertensive Drug | Journal of Advances in Science and Technology [ignited.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

A Technical History of Propane: From Synthesis to Commercial Fuel

This whitepaper provides a detailed historical account of the discovery and synthesis of propane, tracing its evolution from a laboratory curiosity in the mid-19th century to a globally significant fuel source. The narrative focuses on the key scientific milestones, the experimental methodologies of early pioneers, and the quantitative growth of propane as a commercial product. This document is intended for researchers, scientists, and professionals in the fields of chemistry and energy development.

Foundational Scientific Discoveries

The story of propane begins not as a fuel, but as a novel compound synthesized in a laboratory and later identified as a natural component of crude oil.

1.1. The First Synthesis: Marcellin Berthelot (1857)

The first documented synthesis of propane was achieved by the French chemist Marcellin Berthelot in 1857.[1][2][3] Berthelot's work was part of a broader effort in organic synthesis where he successfully created numerous simple hydrocarbons, including methane, ethylene, and benzene, from inorganic substances.[4][5][6] His experiments provided substantial evidence against the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[6] This foundational work laid the chemical groundwork for understanding and producing gaseous hydrocarbons.[1]

1.2. Identification in Nature: Edmund Ronalds (1864)

While Berthelot created propane synthetically, British chemist Edmund Ronalds was the first to identify it as a naturally occurring substance. In 1864, Ronalds found propane dissolved in light crude oil from Pennsylvania.[1][2] This discovery was crucial as it established propane's existence as a component of natural hydrocarbon resources, hinting at its potential for future extraction and use.[1]

Key Experimental Protocols

2.1. Berthelot's Synthesis of Propane (1857)

While detailed laboratory notes from the era are scarce, the described methodology for Berthelot's synthesis of propane involves the reduction of propylene dibromide.

-

Objective: To synthesize the three-carbon alkane, propane.

-

Primary Reactants:

-

Propylene dibromide (C₃H₆Br₂)

-

Potassium iodide (KI)

-

Water (H₂O)

-

-

Methodology:

-

A mixture of propylene dibromide was prepared with potassium iodide and water in a sealed reaction vessel.

-

The vessel was heated, initiating a reduction reaction.

-

In this process, the bromine atoms are removed from the propylene dibromide, and hydrogen atoms are added, resulting in the formation of propane gas (C₃H₈).

-

The resulting gas was collected and its properties were studied to confirm its identity as propane.

-

This synthesis was a significant achievement, demonstrating that complex organic molecules could be constructed from simpler, well-defined starting materials.[2]

The Path to Commercialization

The transition of propane from a laboratory chemical to a commercial fuel was driven by the work of Dr. Walter O. Snelling, who recognized its practical potential.

3.1. Dr. Walter O. Snelling's "Discovery" (1910)

In 1910, Dr. Walter Snelling, a chemist for the U.S. Bureau of Mines, investigated the phenomenon of gasoline evaporating from a Ford Model T's fuel tank.[7][8][9] He observed that volatile vapors from the gasoline could repeatedly pop the cork out of a jug.[7][8][10] This led him to experiment with these "wild" vapors.[2] Snelling's key contribution was demonstrating that these gaseous hydrocarbons, including propane, could be compressed and liquefied, allowing them to be stored and transported in a stable, portable form.[1][9] This discovery was pivotal for the commercial viability of propane.[1]

3.2. The Birth of an Industry

Following his breakthrough, Snelling, along with colleagues, founded the American Gasol Co. in 1912, the first commercial marketer of propane.[1][3][7] In 1913, Snelling sold his patent for the liquefaction process to Frank Phillips, the founder of Phillips Petroleum Co., for $50,000.[7][11] This marked the beginning of the Liquefied Petroleum Gas (LPG) industry. The first residential use of propane also occurred in 1912.[10][12] Early applications focused on industrial tasks like metal cutting with blowtorches, the first of which was developed in 1918.[7][10][12]

Quantitative Growth and Adoption

The commercial adoption of propane grew steadily through the 20th century, driven by new applications and improved infrastructure. The development of gas-powered domestic cooking appliances in 1927 and innovations in transportation via railroad tank cars in the 1930s were significant catalysts.[3][10][13] An odorant, ethyl mercaptan, was added to the gas in the 1930s to allow for the easy detection of leaks.[3][13]

Data Presentation: Historical U.S. Propane/LPG Sales

| Year | Annual Sales Volume (U.S. Gallons) | Key Developments |

| 1922 | 223,000 | First official sales tracking by the U.S. Bureau of Mines.[7][14] |

| 1925 | 404,000 | Rapid early growth in industrial use.[7][14] |

| 1927 | 1,000,000 | Development of the first domestic gas ranges.[11] |

| 1935 | 56,000,000 | Expansion of infrastructure, including railroad transport.[3][11] |

| 1945 | 1,000,000,000 | Post-WWII surge in residential use.[2][11] |

| 1958 | 7,000,000,000 | Widespread adoption in homes and for transportation.[2][3][13] |

| 2004 | 15,000,000,000 | Matured into a multi-billion dollar industry.[2][3][13] |

By 1947, 62% of U.S. homes were equipped with either natural gas or propane for cooking.[2][3] The Chicago Transit Authority's order of 1,000 propane-fueled buses in 1950 further solidified its role in transportation.[2][3][13]

Visualization of Historical Workflow

The following diagram illustrates the logical progression from initial scientific discovery to the establishment of the commercial propane industry.

Caption: Workflow from Propane's discovery to its commercial adoption.

Modern Context and Conclusion

Today, propane is primarily produced as a by-product of natural gas processing and petroleum refining.[2][15] Approximately 90% of the propane used in the United States is produced domestically.[2] The historical journey of propane is a clear example of how fundamental chemical synthesis and discovery, followed by targeted technological innovation, can create a major energy industry. From Berthelot's foundational synthesis to Snelling's practical application, the development of propane showcases a classic pathway of scientific commercialization that continues to power homes and industries worldwide.

References

- 1. tankfarm.io [tankfarm.io]

- 2. Propane - Wikipedia [en.wikipedia.org]

- 3. Propane History [jjgasservice.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. goaravetisyan.ru [goaravetisyan.ru]

- 6. Marcellin Berthelot - Wikipedia [en.wikipedia.org]

- 7. The History of Propane - Star Gas Products, Inc. [stargasproducts.com]

- 8. usepropane.com [usepropane.com]

- 9. LPG: the origin of an alternative fuel [begasmotor.com]

- 10. fosterfuels.com [fosterfuels.com]

- 11. Brief history of propane - J Fuels [jfuels.com]

- 12. hopenergy.com [hopenergy.com]

- 13. A brief history of propane and its uses | Cenex [cenex.com]

- 14. gazeo.com [gazeo.com]

- 15. Smith Gas Liquids [smithgas.com]

The Genesis of a Vital Fuel: A Technical Guide to the Natural Sources and Geological Formation of Propane Deposits

An in-depth exploration into the origins of propane, from its deep-earth genesis to its extraction, this guide serves as a critical resource for researchers, scientists, and professionals in drug development. We delve into the intricate thermogenic, biogenic, and abiotic pathways of propane formation, supported by comprehensive data, detailed experimental protocols, and illustrative diagrams to illuminate the complex geological processes that govern the formation of propane deposits.

Propane (C₃H₈), a three-carbon alkane, is a significant component of natural gas liquids (NGLs) and a vital fuel source for a myriad of applications.[1][2][3] Its origin is intrinsically linked to the geological processes that form fossil fuels. Primarily, propane is a byproduct of natural gas processing and petroleum refining.[3] About 90% of the propane supply in the United States is generated domestically through these processes.[1][2] This guide will elucidate the primary formation pathways of propane, the geological conditions necessary for its accumulation, and the methodologies used to study and locate these valuable deposits.

Primary Sources and Formation Pathways of Propane

Propane is found in underground geological formations, often in conjunction with other fossil fuels like natural gas and crude oil.[4][5] The formation of propane can be broadly categorized into three main pathways: thermogenic, biogenic, and abiotic.

Thermogenic Formation

The most significant and commercially important source of propane is the thermogenic pathway.[6] This process involves the thermal degradation of organic matter, known as kerogen, buried in sedimentary basins.[4][7] Over millions of years, intense heat and pressure deep within the Earth's crust break down complex organic molecules into simpler hydrocarbons, including propane.[4]

The process begins with the deposition of organic-rich sediments, primarily from marine microorganisms, in anoxic environments.[4] As these sediments are buried deeper, the temperature and pressure increase, leading to a series of chemical transformations. This process, known as catagenesis, results in the generation of crude oil and natural gas. Propane is a constituent of this "wet gas," which also contains methane, ethane, butane, and other heavier hydrocarbons.[8] The type of kerogen and the thermal maturity of the source rock significantly influence the composition of the generated hydrocarbons, including the proportion of propane.[9]

Biogenic Formation

Evidence suggests that propane can also be produced by microbial activity in cold, deeply buried sediments.[10][11] This biogenic pathway is less understood than its thermogenic counterpart but represents an area of active research. One proposed mechanism involves the reduction of acetate to ethane, with the subsequent addition of a carbon atom from dissolved inorganic carbon to form propane.[10][11] Studies have identified specific marine bacteria, such as Photobacterium, capable of producing propane, potentially through inorganic carbonate assimilation systems.[12][13][14][15] While the yields from known biogenic processes are currently low, they point to the possibility of alternative, sustainable sources of propane.[12][13]

Abiotic Formation

Abiotic formation pathways for propane, which do not involve the breakdown of organic matter, have also been identified, particularly in hydrothermal settings.[16][17] Research conducted in the Guaymas Basin has shown that ethane and propane can be formed through the reductive conversion of acetic acid under high-temperature and high-pressure conditions.[16][17] Another proposed abiotic mechanism is the Fischer-Tropsch synthesis, where carbon monoxide and hydrogen react to form hydrocarbons, although this is considered less likely in organic-rich environments.[16] The stable carbon isotopic compositions of these hydrocarbons are often distinct from those of thermogenic or biogenic origin, providing a key diagnostic tool.[17]

Quantitative Analysis of Natural Gas Composition

The composition of raw natural gas varies significantly depending on the geological setting, source rock type, and thermal maturity of the reservoir.[8][10][14][15] Propane is a key component of "wet gas," where heavier hydrocarbons are more abundant. The following table summarizes the typical composition of natural gas from various sources, highlighting the range of propane content.

| Component | Symbol | Conventional Gas (Non-Associated) | Associated Gas (with Oil) | Shale Gas |

| Methane | CH₄ | 70-90% | 60-80% | 75-95% |

| Ethane | C₂H₆ | 1-10% | 5-15% | 2-10% |

| Propane | C₃H₈ | 0.1-7% | 5-12% | 1-5% |

| Butane | C₄H₁₀ | 0-5% | 2-7% | 0.5-3% |

| Pentanes+ | C₅H₁₂⁺ | 0-3% | 1-5% | 0-2% |

| Carbon Dioxide | CO₂ | 0-8% | 0-5% | 0-10% |

| Nitrogen | N₂ | 0-5% | 0-5% | 0-15% |

| Hydrogen Sulfide | H₂S | 0-5% | 0-10% | 0-2% |

Data compiled from multiple sources, including.[8][14][15]

Geological Traps and Propane Accumulation

For propane-rich natural gas to accumulate in commercially viable deposits, specific geological structures known as traps are required. These traps are subsurface formations of impermeable rock that block the upward migration of hydrocarbons, allowing them to collect in a porous reservoir rock. The primary types of geological traps include:

-

Anticlinal Traps: These are formed by the upward folding of rock layers, creating a dome-like structure that traps buoyant hydrocarbons.

-

Fault Traps: Formed by the movement of rock along a fault line, where an impermeable rock layer is displaced to seal a porous reservoir layer.

-

Stratigraphic Traps: These result from changes in the rock layers themselves, such as a porous sandstone layer pinching out into an impermeable shale.

Experimental Protocols for Studying Propane Formation and Composition

Understanding the formation and characteristics of propane deposits relies on sophisticated laboratory experiments and analytical techniques. Below are summaries of key experimental protocols.

Hydrous Pyrolysis of Kerogen

This technique simulates the natural thermogenic generation of hydrocarbons in a laboratory setting.

-

Objective: To study the transformation of kerogen into oil and gas, including propane, under controlled temperature and pressure conditions.

-

Methodology:

-

An immature source rock sample rich in kerogen is crushed and its initial total organic carbon (TOC) is measured.

-

The sample is placed in a high-pressure stainless steel vessel with deionized water.

-

The vessel is heated to a series of increasing temperatures (e.g., 250°C to 450°C) for a set duration (e.g., 72 hours) to simulate geological burial and heating.

-

After each heating stage, the vessel is cooled, and the generated gases and liquids are collected.

-

The gaseous products are analyzed by gas chromatography to determine the composition, including the amount of propane.

-

The liquid hydrocarbons (oil) are extracted and analyzed.

-

The solid residue (spent kerogen) is analyzed to assess its remaining generative potential.

-

Analysis of Natural Gas Composition (ASTM D1945)

Gas chromatography is the standard method for determining the detailed composition of natural gas samples.

-

Objective: To separate, identify, and quantify the various components of a natural gas mixture, including propane.

-

Methodology (based on ASTM D1945):

-

A representative gas sample is collected from a wellhead or pipeline in a suitable container.

-

A known volume of the gas sample is injected into a gas chromatograph (GC).

-

The sample is carried by an inert gas (e.g., helium) through a long, thin column.

-

Different components of the gas travel through the column at different rates based on their physical and chemical properties, leading to their separation.

-

As each component exits the column, it is detected by a detector (e.g., a thermal conductivity detector or a flame ionization detector).

-

The detector generates a signal that is proportional to the concentration of the component.

-

The resulting chromatogram shows a series of peaks, with each peak representing a different component. The area under each peak is used to quantify the concentration of that component.[17][18][19]

-

Isotopic Analysis of Propane

Stable isotope analysis is a powerful tool for determining the origin of propane.

-

Objective: To measure the ratio of stable carbon isotopes (¹³C/¹²C) in propane, which helps to distinguish between thermogenic, biogenic, and abiotic sources.

-

Methodology:

-

Propane is separated from other gases in the natural gas sample using gas chromatography.

-

The separated propane is then combusted to convert it to carbon dioxide (CO₂).

-

The resulting CO₂ is introduced into an isotope ratio mass spectrometer (IRMS).

-

The IRMS measures the relative abundance of the different isotopic masses of CO₂, from which the ¹³C/¹²C ratio of the original propane is calculated.

-

Position-specific isotope analysis (PSIA) can provide even more detailed information by determining the isotopic composition at the central and terminal carbon atoms of the propane molecule.[9][12][13][20][21]

-

Exploration for Propane-Rich Deposits

The search for natural gas deposits with high propane content (wet gas) involves a combination of geological, geophysical, and geochemical methods.

-

Geological Studies: Geologists identify sedimentary basins with thick sequences of organic-rich source rocks that have been subjected to the appropriate temperature and pressure conditions for hydrocarbon generation. They also map potential trapping structures.

-

Geophysical Surveys: Seismic surveys are the primary geophysical tool used in natural gas exploration.[2] Sound waves are generated at the surface and their reflections from subsurface rock layers are recorded. This data is used to create detailed 3D images of the subsurface, allowing geophysicists to identify potential traps and reservoirs.[2][22]

-

Geochemical Prospecting: This involves analyzing soil and water samples for traces of hydrocarbons that may have seeped to the surface from a subsurface accumulation.[5][7][23][24][25] The presence of propane and other heavier hydrocarbons in surface samples can be a direct indicator of a wet gas deposit at depth.

Conclusion

The formation of propane deposits is a complex interplay of organic matter deposition, geological burial, thermal maturation, and microbial and chemical processes. The predominant source of commercially available propane is the thermogenic cracking of kerogen in sedimentary basins, leading to its presence in natural gas liquids. However, ongoing research into biogenic and abiotic formation pathways is expanding our understanding of the carbon cycle and may unveil new potential sources of this essential fuel. A thorough understanding of these formation processes, coupled with advanced analytical and exploration techniques, is crucial for the continued discovery and sustainable development of propane resources.

References

- 1. researchgate.net [researchgate.net]

- 2. swnnb.ca [swnnb.ca]

- 3. Understanding Natural Gas Liquids (NGLs): Types, Uses, and Challenges [investopedia.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 24/7 Compression and Belair Power & Production Equipment - What Is Gas Liquids Extraction, and What Are Gas Liquids Used for? [247compression.com]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. naesb.org [naesb.org]

- 11. geoconvention.com [geoconvention.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Biogenic propane production by a marine Photobacterium strain isolated from the Western English Channel [frontiersin.org]

- 15. Natural Gas Composition and Specifications | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 16. Natural Gas & Natural Gas Liquid Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Natural Gas Fuel Analysis [mchale.com]

- 18. The Method for Analysis of Natural Gas by Gas Chromatography - Creative Proteomics Blog [creative-proteomics.com]

- 19. Gulf Bio Analytical [gulfbioanalytical.com]

- 20. osti.gov [osti.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. naturalgas.org [naturalgas.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 25. geokniga.org [geokniga.org]

Propane in the Cosmos: A Technical Guide to its Role in Planetary Atmospheres and Interstellar Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane (C₃H₈), a simple alkane, plays a surprisingly complex and significant role in the chemical tapestry of the cosmos. Beyond its terrestrial applications, propane is a key molecule in the atmospheric chemistry of giant planets and their moons, and a potential component in the rich organic chemistry of the interstellar medium. This technical guide provides an in-depth exploration of propane's presence, formation, and chemical pathways in these extraterrestrial environments. The information presented herein is intended for researchers, scientists, and professionals in drug development who may find analogues to prebiotic chemistry and molecular interactions in these extreme settings.

Propane in Planetary Atmospheres

Propane has been definitively identified in the atmospheres of Saturn's moon Titan and is expected to be present in the atmospheres of the giant planets. Its formation is intrinsically linked to the photochemistry of methane (CH₄), a common constituent of these atmospheres.

Titan: A Methane-Rich Chemical Factory

Saturn's largest moon, Titan, possesses a dense, nitrogen-rich atmosphere with a significant methane component. This environment, subjected to solar ultraviolet (UV) radiation and energetic particles from Saturn's magnetosphere, fosters a complex network of photochemical reactions that produce a variety of hydrocarbons, including propane.

Propane was first detected in Titan's atmosphere by the Voyager 1 infrared spectrometer (IRIS).[1][2] More recent observations, including those from the Cassini Composite Infrared Spectrometer (CIRS), have provided more precise measurements of its abundance. The fractional number abundance of propane in Titan's stratosphere is approximately (6.2 ± 1.2) x 10⁻⁷.[1]

The primary formation pathway for propane in Titan's atmosphere is the three-body reaction involving the association of a methyl radical (CH₃) and an ethyl radical (C₂H₅)[2][3]:

CH₃ + C₂H₅ + M → C₃H₈ + M

where 'M' is a third body (typically N₂ or another atmospheric molecule) that absorbs the excess energy from the reaction.

Another, less significant, formation pathway is the reaction of a propyl radical (C₃H₇) with a hydrogen atom[3]:

C₃H₇ + H → C₃H₈

Propane is primarily lost through photolysis in the upper atmosphere, which can lead to the formation of propene (C₃H₆) and other products.[2] It also participates in reactions with other atmospheric radicals.

// Nodes CH4 [label="Methane (CH₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UV_Particles [label="Solar UV / Energetic Particles", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; CH3 [label="Methyl Radical (CH₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2H5 [label="Ethyl Radical (C₂H₅)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3H8 [label="Propane (C₃H₈)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3H7 [label="Propyl Radical (C₃H₇)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Hydrogen Atom (H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photolysis [label="Photolysis", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; C3H6 [label="Propene (C₃H₆)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other_Products [label="Other Products", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CH4 -> UV_Particles [arrowhead=none]; UV_Particles -> CH3; UV_Particles -> C2H5; CH3 -> C3H8; C2H5 -> C3H8; C3H7 -> C3H8; H -> C3H8; C3H8 -> Photolysis; Photolysis -> C3H6; Photolysis -> Other_Products; } DOT Propane formation and loss pathways on Titan.

Giant Planets: Jupiter, Saturn, Uranus, and Neptune

The atmospheres of the gas giants (Jupiter and Saturn) and ice giants (Uranus and Neptune) are predominantly composed of hydrogen and helium, with trace amounts of methane and other hydrocarbons.[4][5]

-

Saturn: Propane has been detected in Saturn's atmosphere as a trace component.[4][6]

-

Jupiter: While not directly detected in the upper atmosphere, photochemical models predict the presence of C₃ hydrocarbons, with propane being the most abundant, with potential mixing ratios as high as 10⁻⁶ at the 1 mbar to 1 µbar pressure level.[7]

-

Uranus and Neptune: The atmospheres of Uranus and Neptune contain methane, ethane, and acetylene.[8][9][10][11][12] While propane has not been definitively detected, its presence as a product of methane photochemistry is expected, though likely at very low abundances.

| Celestial Body | Propane Abundance (Fractional Number Abundance) |

| Titan | (6.2 ± 1.2) x 10⁻⁷[1] |

| Saturn | Trace Component[4][6] |

| Jupiter | Predicted up to 10⁻⁶ (at 1 mbar - 1 µbar)[7] |

| Uranus | Not definitively detected |

| Neptune | Not definitively detected |

Propane in Interstellar Chemistry

The interstellar medium (ISM) is the vast expanse of gas and dust between stars. Within cold, dense molecular clouds, a rich chemistry occurs on the surfaces of icy dust grains, leading to the formation of complex organic molecules.